3-Methyloxiran-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyloxiran-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5-2/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOWSEBTWQNKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568678 | |
| Record name | 3-Methyloxiran-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61095-15-6 | |
| Record name | 3-Methyloxiran-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects of 3 Methyloxiran 2 Ol
Analysis of Stereoisomers and Chiral Centers in 3-Methyloxiran-2-ol
The structure of this compound contains a three-membered epoxide ring. The two carbon atoms of this ring, designated as C2 and C3, are the key to its stereochemistry. A chiral center, or stereocenter, is an atom (typically carbon) that is bonded to four different groups. libretexts.org
In this compound:
C2 is bonded to a hydrogen atom, a hydroxyl (-OH) group, the oxygen atom of the epoxide ring, and the C3 atom of the ring.
C3 is bonded to a hydrogen atom, a methyl (-CH₃) group, the oxygen atom of the epoxide ring, and the C2 atom of the ring.
Since both C2 and C3 are attached to four distinct substituents, both are considered chiral centers. The number of possible stereoisomers for a molecule can be determined by the "2ⁿ rule," where 'n' is the number of chiral centers. rutgers.edusocratic.org For this compound, with two chiral centers (n=2), there is a maximum of 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org The relationship between stereoisomers that are not mirror images is described as diastereomeric. studfile.netlibretexts.org
The stereoisomers of this compound are:
(2R, 3R)-3-methyloxiran-2-ol
(2S, 3S)-3-methyloxiran-2-ol
(2R, 3S)-3-methyloxiran-2-ol
(2S, 3R)-3-methyloxiran-2-ol
The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. Likewise, the (2R, 3S) and (2S, 3R) isomers form another pair of enantiomers. Any other pairing, for instance, between (2R, 3R) and (2R, 3S), represents a diastereomeric relationship.
| Stereoisomer | Configuration at C2 | Configuration at C3 | Stereochemical Relationship |
| Isomer A | R | R | Enantiomer of Isomer B; Diastereomer of C & D |
| Isomer B | S | S | Enantiomer of Isomer A; Diastereomer of C & D |
| Isomer C | R | S | Enantiomer of Isomer D; Diastereomer of A & B |
| Isomer D | S | R | Enantiomer of Isomer C; Diastereomer of A & B |
Methods for Absolute Configuration Determination of Epoxide Stereoisomers
Determining the absolute configuration of chiral molecules, such as the stereoisomers of epoxides, is a critical task in stereochemistry. Several analytical methods have been developed for this purpose, ranging from traditional chemical derivatization techniques to advanced spectroscopic and imaging methods.
Established Methods for Configuration Assignment:
Mosher's Ester Analysis: This is a traditional NMR-based method that involves the chemical derivatization of the alcohol (in this case, the hydroxyl group of the epoxy alcohol) with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different NMR chemical shifts, which can be analyzed to deduce the absolute configuration of the original alcohol. A significant drawback is the requirement for chemical derivatization, which consumes the sample. msu.edu
Exciton-Coupled Circular Dichroism (ECCD): This non-empirical method offers a direct route to determine the absolute configuration of chiral epoxy alcohols without derivatization. msu.edu The technique involves forming a complex between the epoxy alcohol and a "porphyrin tweezer" molecule. The interaction induces a specific twist between the porphyrin chromophores, resulting in a characteristic bisignate signal in the circular dichroism (CD) spectrum. The sign of this signal directly correlates to the absolute stereochemistry of the epoxy alcohol. msu.edunih.gov This method is rapid, highly sensitive, and requires only microgram quantities of the sample. nih.gov
Foil-Induced Coulomb Explosion Imaging (FCEI): A powerful gas-phase technique, FCEI provides an unambiguous determination of the absolute configuration of small chiral molecules. nih.gov The method involves accelerating a beam of individual, isolated molecules through a thin foil. The interaction strips the molecules of their electrons, causing the remaining positively charged atomic nuclei to repel each other in a "Coulomb explosion." By detecting the final positions of these nuclei, the original three-dimensional structure and absolute configuration of the molecule can be reconstructed. nih.govresearchgate.net
NMR Calculations (DP4+): For determining the relative configuration of complex epoxides, computational methods have become increasingly reliable. The DP4+ probability method compares experimentally measured NMR shifts (¹H and ¹³C) with those calculated for all possible diastereomers using GIAO (Gauge-Including Atomic Orbital) calculations. By calculating the probability of a match, this method can often assign the correct relative stereochemistry even in challenging cases where traditional methods like NOE experiments are ambiguous. uca.edu.ar
| Method | Principle | Sample State | Derivatization Required | Key Advantage |
| Mosher's Ester Analysis | NMR analysis of diastereomeric esters | Liquid (Solution) | Yes | Well-established NMR technique |
| Exciton-Coupled CD (ECCD) | Circular dichroism of a supramolecular complex | Liquid (Solution) | No | Rapid, non-empirical, and highly sensitive msu.edunih.gov |
| Coulomb Explosion Imaging | 3D momentum imaging of fragment ions | Gas | No | Unambiguous, direct determination for gas-phase molecules nih.gov |
| NMR Calculations (DP4+) | Statistical comparison of experimental and calculated NMR shifts | Liquid (Solution) | No | Powerful for assigning relative configuration of complex structures uca.edu.ar |
Diastereomeric Relationships in Substituted Methyloxiranes
Diastereomers are stereoisomers that are not mirror images of one another. rutgers.edu In substituted cyclic compounds like methyloxiranes, diastereomerism often manifests as cis-trans isomerism.
Trans Isomers: Substituents are on opposite sides of the ring plane. For this compound, the (2R, 3R) and (2S, 3S) enantiomeric pair are the trans diastereomers.
Cis Isomers: Substituents are on the same side of the ring plane. The (2R, 3S) and (2S, 3R) enantiomeric pair represent the cis diastereomers.
The relationship between any cis isomer and any trans isomer of this compound is diastereomeric. Diastereomers differ in their physical properties, such as melting point, boiling point, and solubility, as well as in their chemical reactivity. rutgers.edustudfile.net
Advanced Synthetic Methodologies for 3 Methyloxiran 2 Ol and Its Analogues
Enantioselective Epoxidation Strategies
The direct oxidation of the double bond in allylic alcohol precursors is a primary route to 3-methyloxiran-2-ol and its analogues. Enantioselective methods are crucial for establishing the desired stereochemistry at the epoxide ring.
Asymmetric Catalysis in Epoxide Synthesis
Asymmetric catalysis stands as a powerful tool for the enantioselective epoxidation of allylic alcohols, offering high levels of stereocontrol through the use of chiral catalysts.
Titanium-Tartrate Complexes: The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the synthesis of chiral 2,3-epoxy alcohols from allylic alcohols. namibian-studies.commdma.chthermofisher.comtcichemicals.com This reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. mdma.chtcichemicals.com The oxidant is typically tert-butyl hydroperoxide (TBHP). mdma.chthermofisher.com The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, with L-(+)-DET and D-(−)-DET affording opposite epoxide enantiomers. researchgate.net This method is highly reliable for a wide range of prochiral allylic alcohols, generally providing high enantiomeric excess (ee). namibian-studies.com For instance, the epoxidation of trans-2-buten-1-ol (crotyl alcohol), a direct precursor to this compound, can be achieved with high stereoselectivity. The reaction is believed to proceed through a dimeric titanium-tartrate complex. researchgate.net
Salen-Metal Complexes: Chiral Salen-metal complexes, particularly with manganese (Mn) and chromium (Cr), have also emerged as effective catalysts for the asymmetric epoxidation of alkenes. While extensively used for unfunctionalized olefins, their application to allylic alcohols has been explored to understand the directing effects of the hydroxyl group. The stereoselectivity in these systems is influenced by the geometry of the Salen ligand and the nature of the metal center.
| Catalyst System | Allylic Alcohol Precursor | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Ti(OiPr)₄ / L-(+)-DET | Hexe-2-en-1-ol | (2S,3S)-Epoxyhexan-1-ol | 94% | 85% | researchgate.net |
| Ti(OiPr)₄ / D-(-)-DET | Geraniol | (2R,3R)-2,3-Epoxygeraniol | 95% | - | researchgate.net |
The stereochemical outcome of asymmetric epoxidation reactions is highly sensitive to various reaction parameters. The choice of chiral ligand is the most critical factor, directly determining the absolute configuration of the product epoxide. researchgate.net The catalyst loading, typically 5-10 mol%, is optimized to ensure efficient conversion while minimizing side reactions. mdma.ch The presence of molecular sieves is often necessary to remove water, which can deactivate the catalyst. mdma.ch
The reaction temperature also plays a crucial role; lower temperatures generally lead to higher enantioselectivity. The nature of the oxidant and the solvent can also influence the reaction's efficiency and selectivity. For vanadium-catalyzed epoxidations, the reaction rates are significantly accelerated when the hydroxyl group of a cyclic allylic alcohol is in an axial position. wikipedia.org
| Parameter | Effect on Stereochemical Outcome |
| Chiral Ligand | Determines the absolute configuration of the epoxide. |
| Temperature | Lower temperatures generally increase enantioselectivity. |
| Catalyst Loading | Affects reaction rate and efficiency. |
| Solvent | Can influence catalyst activity and stability. |
| Oxidant | The choice of peroxide can impact reactivity. |
Regioselective Epoxidation of Allylic Alcohol Precursors (e.g., Titanium Silicalite Catalysts)
Titanium silicalite catalysts, such as TS-1 and Ti-MCM-41, are heterogeneous catalysts that exhibit remarkable activity and selectivity in epoxidation reactions using hydrogen peroxide as the oxidant. researchgate.netresearchgate.netfrontiersin.org These materials are particularly effective for the regioselective epoxidation of the double bond in allylic alcohols like crotyl alcohol (2-buten-1-ol). researchgate.netresearchgate.net The reaction to produce 2,3-epoxybutan-1-ol, an analogue of this compound, has been studied using these catalysts. researchgate.netresearchgate.net
The catalytic activity is attributed to the isolated titanium centers within the silica (B1680970) framework. frontiersin.org The reaction conditions, including temperature, solvent, and the molar ratio of the allylic alcohol to hydrogen peroxide, significantly influence the conversion and selectivity. researchgate.netresearchgate.net Methanol is often used as a solvent in these systems. researchgate.netresearchgate.net Studies on the epoxidation of 2-buten-1-ol over Ti-MCM-41 and Ti-MCM-48 have shown that these catalysts can effectively promote the formation of the corresponding epoxide. researchgate.net
| Catalyst | Substrate | Main Product | Solvent | Reference |
| Titanium Silicalite TS-1 | 2-Buten-1-ol | 2,3-Epoxybutan-1-ol | Methanol | researchgate.net |
| Ti-MCM-41 | 2-Buten-1-ol | 2,3-Epoxybutan-1-ol | Methanol | researchgate.net |
| Ti-MCM-48 | 2-Buten-1-ol | 2,3-Epoxybutan-1-ol | Methanol | researchgate.net |
Peroxy Acid Mediated Epoxidation (e.g., m-CPBA)
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.com In the case of allylic alcohols, the hydroxyl group can direct the epoxidation, leading to a degree of stereoselectivity. wikipedia.org This directing effect is attributed to hydrogen bonding between the allylic hydroxyl group and the peroxy acid, which favors the delivery of the oxygen atom to the syn-face of the double bond. wikipedia.org
The stereospecificity of m-CPBA epoxidation is a key feature; a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. masterorganicchemistry.com The reaction proceeds through a concerted "butterfly" transition state. masterorganicchemistry.com For acyclic allylic alcohols, the diastereoselectivity is influenced by the conformational preferences of the substrate. The presence of the hydroxyl group generally leads to the formation of the syn-epoxy alcohol as the major product. This stereochemical preference can be reversed upon protection of the hydroxyl group, underscoring the importance of the hydrogen bonding interaction. wikipedia.org
Ring-Closing Approaches
An alternative strategy for the synthesis of epoxides, including this compound, involves intramolecular ring-closing reactions. A prominent example is the intramolecular Williamson ether synthesis, which proceeds from a halohydrin precursor. This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces an adjacent halide in an Sₙ2 reaction to form the epoxide ring. The stereochemistry of the starting halohydrin dictates the stereochemistry of the resulting epoxide. For the reaction to occur, the alkoxide and the leaving group must be in an anti-periplanar conformation.
For example, the synthesis of 2,3-epoxybutan-1-ol can be envisioned from a corresponding halohydrin such as 3-chloro-1,2-butanediol. Treatment with a base would facilitate the ring closure to form the desired epoxide.
Intramolecular Williamson Ether Synthesis from Diol Derivatives
The intramolecular Williamson ether synthesis is a classical yet effective method for the formation of cyclic ethers, including epoxides. This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a proximate leaving group within the same molecule. libretexts.orgorganicchemistrytutor.com In the context of this compound synthesis, this strategy typically commences with a vicinal diol, such as a derivative of butane-1,2,3-triol.
The key steps involve the selective protection of the primary and one of the secondary hydroxyl groups, followed by the activation of the remaining secondary hydroxyl group into a good leaving group, commonly a tosylate or mesylate. Subsequent treatment with a strong base generates an alkoxide from the adjacent free hydroxyl group, which then undergoes intramolecular cyclization to furnish the epoxide ring. The stereochemistry of the starting diol directly dictates the relative stereochemistry of the resulting epoxide. For instance, an anti-diol derivative will yield a trans-epoxide, while a syn-diol derivative will produce a cis-epoxide. The efficiency of this method is contingent upon the regioselective activation of the appropriate hydroxyl group and the stereochemical integrity during the cyclization step.
A plausible synthetic sequence starting from a protected butane-1,2,3-triol derivative would involve:
Selective protection of the 1- and 2-hydroxyl groups.
Activation of the 3-hydroxyl group (e.g., tosylation).
Deprotection of the 2-hydroxyl group.
Base-induced intramolecular cyclization to form the oxirane ring.
Cyclization under Acidic Conditions (e.g., Post-Ozonolysis Reduction)
An alternative approach to epoxide formation involves the acid-catalyzed cyclization of a suitable precursor, which can be generated through methods like ozonolysis. Ozonolysis of an appropriately substituted unsaturated alcohol, followed by a reductive workup, can yield a dihydroxy carbonyl compound or a related triol derivative. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a conceivable precursor would be pent-3-en-1-ol.
The ozonolysis of pent-3-en-1-ol, followed by reduction with a mild reducing agent like sodium borohydride, would lead to the formation of butane-1,2,3-triol. Subsequent treatment of this triol with an acid catalyst can promote the intramolecular dehydration and cyclization to form the this compound. The regioselectivity of this cyclization is crucial, as the formation of other cyclic ethers is possible. The reaction conditions, particularly the choice of acid catalyst and solvent, play a significant role in directing the reaction towards the desired epoxide product. While this method offers a pathway from simple unsaturated alcohols, controlling the regioselectivity and preventing side reactions can be challenging.
Biocatalytic and Chemo-Enzymatic Syntheses
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high stereoselectivity under mild reaction conditions.
Enzymes, particularly monooxygenases and haloperoxidases, can catalyze the stereoselective epoxidation of alkenes. For instance, chloroperoxidase, an enzyme isolated from the fungus Caldariomyces fumago, has been shown to catalyze the epoxidation of various alkenes in the presence of a peroxide. nih.govresearchgate.net The application of such enzymes to the epoxidation of allylic alcohols like crotyl alcohol (but-2-en-1-ol) can provide a direct route to this compound.
The stereochemical outcome of these enzymatic reactions is dictated by the active site of the enzyme, which can preferentially bind one enantiotopic face of the alkene. This often leads to the formation of one enantiomer of the epoxide in high enantiomeric excess. The efficiency and selectivity of these biocatalytic epoxidations are dependent on factors such as the choice of enzyme, substrate concentration, oxidant, and reaction medium.
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. Lipases are particularly effective biocatalysts for the kinetic resolution of racemic alcohols and their corresponding esters through enantioselective acylation, esterification, or hydrolysis. In the case of racemic this compound, a lipase (B570770) can selectively acylate one of the enantiomers, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer of the alcohol. nih.govnih.govmdpi.com
The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. For example, Candida antarctica lipase B (CAL-B) is a commonly used lipase that has demonstrated high efficiency in the resolution of various secondary alcohols. The unreacted alcohol and the acylated product can then be separated chromatographically, providing access to both enantiomers of this compound in high enantiomeric purity.
| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Ref. |
| Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Water | Phosphate buffer/MeCN | 50 | >99 (alcohol) | mdpi.com |
| Thermomyces lanuginosus | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Water | Phosphate buffer/MeCN | 50 | >99 (alcohol) | mdpi.com |
| Candida antarctica B | rac-1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | ~50 | >99 (ester) | |
| Pseudomonas cepacia | rac-aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | 50 | >99 (alcohol & ester) | nih.gov |
Chiral Pool Strategies for Epoxide Construction
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. L-threonine, with its two stereocenters, is a suitable chiral pool precursor for the stereospecific synthesis of (2S,3R)-3-methyloxiran-2-ol.
A potential synthetic route from L-threonine could involve the following key transformations:
Protection of the amino and carboxylic acid functionalities.
Reduction of the carboxylic acid to a primary alcohol.
Conversion of the amino group into a suitable leaving group (e.g., through diazotization).
Intramolecular nucleophilic attack of the secondary hydroxyl group to displace the leaving group, forming the epoxide ring with inversion of configuration at the carbon bearing the leaving group.
This strategy allows for the transfer of the inherent chirality of the starting material to the final product, providing a reliable method for obtaining enantiomerically pure this compound.
Comparative Analysis of Synthetic Route Efficiencies and Stereocontrol
The choice of a synthetic route for this compound depends on several factors, including the desired stereochemistry, scalability, cost, and environmental impact. Below is a comparative analysis of the discussed methodologies.
| Synthetic Strategy | Key Precursor | Stereocontrol | Advantages | Disadvantages |
| Intramolecular Williamson Ether Synthesis | Diol derivative | High (substrate-controlled) | Reliable, well-established | Requires multi-step precursor synthesis, use of protecting groups |
| Acid-Catalyzed Cyclization | Unsaturated alcohol | Moderate to low | Potentially short route from simple precursors | Risk of side reactions, poor regioselectivity |
| Enzyme-Mediated Epoxidation | Allylic alcohol | Potentially high (enzyme-controlled) | High stereoselectivity, mild conditions | Enzyme availability and stability can be limiting |
| Lipase-Catalyzed Resolution | Racemic epoxide | High (enzyme-controlled) | Access to both enantiomers, high ee | Maximum 50% theoretical yield for each enantiomer |
| Chiral Pool Synthesis | e.g., L-Threonine | High (substrate-controlled) | Enantiomerically pure product, defined stereochemistry | Limited to the stereoisomers accessible from the chiral pool |
Computational and Theoretical Studies on 3 Methyloxiran 2 Ol Chemistry
Quantum Mechanical (QM) Calculations for Molecular Structure and Energetics
Quantum mechanics forms the bedrock of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. binarystarchem.ca These calculations are fundamental for obtaining optimized molecular geometries, understanding bonding, and predicting the energies of different molecular states. binarystarchem.ca
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to model the geometric and electronic properties of molecules, including those with reactive epoxide rings. For instance, in a study of a related compound, 3-amino-3-methyloxiran-2-ol, which was identified as a key intermediate in the gas-phase inversion of the amino acid alanine (B10760859), DFT calculations were crucial. researchgate.netnih.govdtic.mil Using the B3LYP functional with the 6-31G(d,p) basis set, researchers were able to optimize the structure of this intermediate and locate the relevant transition states on the potential energy surface. researchgate.netdtic.mil
Similarly, theoretical studies on the catalytic hydrogenation of methyloxirane, the parent compound of 3-methyloxiran-2-ol, have employed the B3LYP functional to elucidate the reaction mechanism. ajol.info These applications demonstrate the power of DFT to predict reaction pathways and the structures of intermediates and products for small oxirane systems. ajol.info Such calculations for this compound would be essential to understand its intrinsic reactivity, bond lengths, charge distribution, and vibrational frequencies.
Table 1: Examples of DFT Applications in Related Epoxide Systems
| Compound Studied | Computational Method | Key Finding | Reference(s) |
|---|---|---|---|
| 3-Amino-3-methyloxiran-2-ol | B3LYP/6-31G(d,p) | Identified as a key intermediate in alanine inversion; structure and transition states located. | researchgate.net, nih.gov, dtic.mil |
| Methyloxirane | B3LYP/lanl2dz | Elucidation of the catalytic hydrogenation mechanism in the presence of AlCl₃. | ajol.info |
While DFT is highly versatile, for situations requiring benchmark accuracy, more rigorous and computationally expensive high-level correlated methods are employed. Coupled Cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to yield results approaching "chemical accuracy" (within ~1 kcal/mol of experimental values). bioexcel.eu
These methods provide a more accurate description of electron correlation—the interaction between electrons—which is critical for correctly calculating reaction barriers and reaction energies. bioexcel.eu Although specific CCSD(T) studies focused solely on this compound are not prominent in the literature, this level of theory is essential for validating the results obtained from more economical DFT functionals for related small molecules. bioexcel.eu Such high-level calculations would be invaluable for creating a definitive energetic profile of this compound and its reaction pathways.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
To study chemical processes in large, complex environments, such as in solution or within an enzyme active site, full QM calculations become computationally prohibitive. Hybrid QM/MM methods offer an elegant solution by partitioning the system into two regions. binarystarchem.caaip.org The core reactive center, such as the this compound molecule, is treated with a high-accuracy QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a less computationally demanding molecular mechanics (MM) force field. binarystarchem.caaip.orgnih.gov
This approach has been successfully applied to investigate reactions involving epoxides in biological systems, such as in soluble epoxide hydrolase and glutathione (B108866) transferases. bioexcel.eunih.govacs.org Notably, the investigation that identified 3-amino-3-methyloxiran-2-ol as an intermediate was conducted on a hybrid QM/MM potential energy surface, highlighting the method's utility for studying reactions where the environment plays a crucial role. nih.govdtic.mil For this compound, QM/MM simulations would be the method of choice to accurately model its interactions and reactions within a biological milieu or in a structured solvent environment. nih.gov
Potential Energy Surface (PES) Mapping and Transition State Analysis
A potential energy surface (PES) is a mathematical landscape that maps the potential energy of a molecule as a function of its atomic coordinates. uleth.ca For a chemical reaction, the PES connects the reactant and product energy minima via a pathway that typically traverses a high-energy saddle point known as the transition state (TS). uleth.cavisualizeorgchem.com Mapping the PES is crucial for understanding a reaction's mechanism, identifying all possible intermediates, and calculating the activation energy (the energy barrier from reactant to TS), which governs the reaction rate. visualizeorgchem.comnumberanalytics.com
Table 2: Calculated Activation Energies from PES Analysis of Related Reactions
| Reaction | Computational Level | System | Calculated Activation Barrier | Reference(s) |
|---|---|---|---|---|
| Alanine Inversion | B3LYP/6-31G(d,p) | Gas Phase | 50.5 kcal/mol | researchgate.net, dtic.mil |
| Alcohol Acylation | B3LYP/6-31G(d,p) | Gas Phase | 39.9 kcal/mol | researchgate.net, dtic.mil |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Solvation Effects)
The three-dimensional shape of a molecule (its conformation) and its interactions with its surroundings are critical to its properties and reactivity. scribd.comtaltech.ee
Conformational Analysis: this compound possesses conformational flexibility, primarily due to the rotation of the hydroxyl (-OH) group around the C-O bond. Conformational analysis involves systematically exploring these rotations to identify all stable low-energy conformers and the energy barriers between them. scribd.comlasalle.edu Identifying the global minimum energy conformer is a prerequisite for any meaningful reactivity or spectroscopic study. binarystarchem.ca
Hydrogen Bonding: The presence of both a hydroxyl group (an H-bond donor and acceptor) and an epoxide oxygen (an H-bond acceptor) makes hydrogen bonding a dominant interaction for this compound. Studies on analogous syn-hydroxyepoxides have demonstrated the existence of a strong intramolecular hydrogen bond between the hydroxyl group and the epoxide oxygen. nih.govacs.org This internal H-bond can significantly influence the molecule's conformation and reactivity. acs.org Furthermore, this compound can form intermolecular hydrogen bonds with solvent molecules or other species, which will strongly affect its solubility and behavior in solution. rsc.orgacs.org
Solvation Effects: The interaction of a solute with its solvent can profoundly alter its structure, stability, and reactivity. Computational studies on the parent compound, methyloxirane, have explored solvation effects using both implicit continuum models (like the Polarizable Continuum Model, PCM) and explicit solvent molecules in a QM/MM framework. optica.orgnsf.gov These studies showed that the solvent environment significantly impacts properties like optical rotation. optica.orgnsf.gov Given that this compound is more polar due to its hydroxyl group, solvation effects are expected to be even more pronounced, making their theoretical modeling essential for predicting its behavior in different media. solubilityofthings.com
Reaction Path Optimization Methodologies (e.g., Harmonic Fourier Beads with Conjugate Gradient)
Identifying the minimum energy path (MEP) that connects reactants to products on the potential energy surface is a central task in computational chemistry. numberanalytics.comqcware.com Various reaction path optimization algorithms have been developed to accomplish this, including the Nudged Elastic Band (NEB) method and string methods. numberanalytics.comrsc.org
A particularly efficient method mentioned in recent literature is the harmonic Fourier beads (HFB) path optimization method, especially when combined with a conjugate gradient (CG) optimizer. researchgate.netnih.govdtic.mil This combined CG-HFB method was specifically applied to study complex chemical transformations on both QM and QM/MM potential energy surfaces. nih.govdtic.mil In a key application, the CG-HFB method was used to trace the reaction path for alanine inversion, a process that proceeds through the 3-amino-3-methyloxiran-2-ol intermediate. researchgate.netdtic.mil This methodology proved highly effective at revealing unexpected reaction steps and accurately locating transition states, demonstrating its power for elucidating complex reaction mechanisms. researchgate.netnih.govdtic.mil The application of such advanced path optimization techniques would be critical to fully unravel the reaction dynamics of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-3-methyloxiran-2-ol |
| Alanine |
| Methyloxirane |
| 2-Iminopropane-1,1-diol |
| Ethanol |
| Propan-1-ol |
| trans-Stilbene oxide |
| trans-Diphenylpropene oxide |
| Phenanthrene 9,10-oxide |
| 3,4-Epoxy-2-methyl-1,2,3,4-tetrahydro-1-naphthol |
| 2-Methyl-3-buten-2-ol (B93329) |
| (3,3-Dimethyloxiran-2-yl)methanol |
| 2-Methyloxirane-2-carboxylic acid |
| 3-Methylhexan-2-ol |
| 3-Butyn-2-ol |
| 2-(Methylperoxy)oxetane |
| 3-Methyloxirane-2-carbaldehyde |
| 1-Oxiran-2-yl-ethanone |
| trans-2-(p-Toluenesulfonyloxymethyl)-3-methyloxirane |
| 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole |
Spectroscopic and Advanced Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For oxirane derivatives, the chemical shifts of the ring protons are particularly informative. Although specific experimental data for 3-Methyloxiran-2-ol is not widely published, data for the related compound (3-methyloxiran-2-yl)methanol (B110122) reveals characteristic signals. For instance, in a similar oxirane system, the proton on a carbon adjacent to the oxygen and a methyl group appears as a quartet at δ 4.13 ppm, while the methyl protons present as a doublet at δ 1.54 ppm. The coupling between these protons provides evidence for their proximity in the molecular structure. The hydroxyl proton would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
| Proton Environment (Hypothetical for this compound) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Methyl Protons (-CH₃) | ~1.3-1.6 | Doublet |
| Oxirane Ring Proton (CH-O) | ~2.8-3.2 | Multiplet |
| Oxirane Ring Proton (CH-OH) | ~4.5-5.0 | Doublet |
| Hydroxyl Proton (-OH) | Variable | Singlet (broad) |
| This table is predictive and based on typical values for similar structural motifs. |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In this compound, three distinct carbon signals are expected. Based on data for analogous structures like (3-methyloxiran-2-yl)methanol, the epoxide carbons typically resonate at around δ 74.7 ppm. The carbon atom bearing the methyl group would appear at a different chemical shift than the one bonded to the hydroxyl group due to the different electronic effects of these substituents. The methyl carbon itself would be found further upfield, typically in the range of δ 15-25 ppm. rsc.org
| Carbon Environment (Hypothetical for this compound) | Expected Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~15-25 |
| Oxirane Ring Carbon (C-CH₃) | ~50-60 |
| Oxirane Ring Carbon (C-OH) | ~60-70 |
| This table is predictive and based on typical values for similar structural motifs. chemguide.co.uk |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, providing a fingerprint of the functional groups present.
The IR spectrum of an oxirane-containing alcohol like this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. wisc.edu The C-H stretching vibrations of the methyl and methine groups typically appear in the 2850-3000 cm⁻¹ range. The characteristic asymmetric stretching of the oxirane ring, often referred to as the ring breathing mode, is expected to be found in the 1250 cm⁻¹ region. Additionally, C-O stretching vibrations are anticipated between 1000 and 1300 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O-C Stretch (Oxirane Ring) | ~1250 |
| C-O Stretch (Alcohol) | 1000-1200 |
Computational chemistry provides powerful tools for predicting the IR spectra of molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and intensities of a molecule. nih.govnih.gov These theoretical predictions are invaluable for assigning experimental peaks to specific vibrational modes. sissa.it For complex molecules, theoretical calculations can help to disentangle overlapping spectral features and confirm the presence of specific structural motifs like the oxirane ring. wisc.edubenthamopen.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. sissa.it For oxirane derivatives, computational studies have been shown to reproduce experimental spectra with good agreement. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pattern Interpretation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (74.08 g/mol ). nih.gov
X-ray Diffraction for Solid-State Structural Determination of Derivatives
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, particularly those that can be crystallized, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique is crucial for confirming the structural integrity and stereochemical configuration of molecules synthesized from or incorporating the this compound framework.
In research, when the this compound moiety is incorporated into more complex molecules, X-ray crystallography serves to verify the outcome of stereospecific reactions. The analysis of the resulting crystal structure can confirm the relative and absolute configurations of all stereocenters within the molecule. For example, the structure of derivatives can be confirmed by single-crystal X-ray diffraction analysis, which provides definitive proof of their molecular geometry. mdpi.comd-nb.info
The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The diffraction pattern produced is a result of the electron density distribution within the crystal. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule can be constructed. This model reveals the precise spatial arrangement of atoms, confirming the connectivity and stereochemistry, such as the cis or trans relationship of substituents on the oxirane ring.
For instance, in the structural elucidation of complex natural products or pharmaceuticals containing an epoxide ring, X-ray diffraction is the gold standard for structural assignment. The crystallographic data obtained includes unit cell dimensions, space group, and atomic coordinates, which are typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for reference. The analysis of related efinaconazole (B1671126) polymorphs, for example, demonstrates the critical importance of precise stereochemical control in determining solid-state properties, which is confirmed by X-ray diffraction.
Table 1: Representative Crystallographic Data Parameters from X-ray Diffraction Analysis of an Oxirane Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment for a representative complex molecule containing an oxirane ring, illustrating the precision of the technique.
| Parameter | Example Value | Description |
| Molecular Formula | C₂₂H₂₈O₉ | The elemental composition of the molecule. d-nb.info |
| Molecular Weight | 436.44 g·mol⁻¹ | The mass of one mole of the compound. d-nb.info |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. eurjchem.com |
| Space Group | P2₁/c | The specific symmetry group of the crystal. d-nb.info |
| Unit Cell Dimensions | a = 8.8577 Å, b = 28.5456 Å, c = 17.3589 Å, β = 90.063° | The dimensions and angles of the smallest repeating unit of the crystal lattice. d-nb.infoeurjchem.com |
| Volume (V) | 4389.2 ų | The volume of the unit cell. d-nb.infoeurjchem.com |
| Z Value | 8 | The number of molecules per unit cell. d-nb.info |
| Calculated Density (ρcalcd) | 1.321 Mg·m⁻³ | The density of the material as calculated from the crystallographic data. d-nb.info |
| R-factor (R1) | 0.0548 | An indicator of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data. d-nb.info |
Chiroptical Spectroscopic Techniques (e.g., Vibrational Circular Dichroism)
Chiroptical spectroscopic techniques are essential for investigating the stereochemical features of chiral molecules like this compound in solution. bruker.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com Vibrational Circular Dichroism (VCD), in particular, has emerged as a powerful tool for determining the absolute configuration and conformational preferences of chiral molecules. bruker.comresearchgate.net
VCD measures the difference in absorbance of left and right circularly polarized infrared radiation during vibrational excitation (ΔA = AL - AR). bruker.com This differential absorption is non-zero only for chiral molecules and provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure. bruker.com For enantiomers, the VCD spectra are perfect mirror images, which allows for their unambiguous differentiation. acs.org
The application of VCD to this compound (methyloxirane) and its derivatives has been a subject of detailed research. cdnsciencepub.comspectroscopyonline.com Experimental VCD spectra are typically compared with theoretical spectra predicted by quantum chemical calculations. semanticscholar.org A good match between the experimental and calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration. acs.org
Recent advancements have led to the calculation of the first fully analytic VCD spectrum for (S)-methyloxirane at the second-order Møller-Plesset (MP2) level of theory, providing a highly accurate theoretical benchmark. arxiv.org Such studies involve comparing the computed VCD spectra for both (R)- and (S)-enantiomers with the experimental spectrum to make a definitive assignment. cdnsciencepub.comarxiv.org
Key Research Findings from VCD Studies:
Absolute Configuration Determination: VCD is routinely used to establish the absolute stereochemistry of chiral intermediates, including epoxy alcohols. nih.gov By comparing experimental VCD spectra with those calculated for known configurations, the absolute configuration of a new sample can be determined non-empirically. msu.edu
Conformational Analysis: VCD is highly sensitive to the conformational equilibria of molecules in solution. researchgate.net For flexible molecules, the experimental spectrum represents a population-weighted average of the spectra of all stable conformers. By analyzing the VCD spectrum, researchers can gain insight into the dominant conformations present at equilibrium. semanticscholar.org
Anharmonic Effects: Advanced studies have investigated the role of anharmonicity in the VCD spectra of methyloxirane. sns.it These studies, which consider overtone and combination bands in the near-infrared (NIR) region, provide a more complete understanding of the vibrational properties and the origin of VCD intensity. sns.it
Matrix Isolation VCD: To study individual conformers or weakly bound molecular aggregates, VCD spectroscopy has been combined with the matrix-isolation technique. researchgate.net This approach involves trapping the molecule in an inert gas matrix at low temperatures, which sharpens the spectral bands and allows for a more detailed analysis of the vibrational modes of isolated species. researchgate.net
Table 2: Comparison of Experimental and Theoretical VCD for a Chiral Molecule This table provides a conceptual overview of how experimental VCD data is compared with theoretical predictions to assign absolute configuration.
| Vibrational Mode (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-enantiomer | Calculated ΔA for (S)-enantiomer | Conclusion |
| ~1400 | +2.5 | -2.4 | +2.4 | Matches (S)-enantiomer |
| ~1250 | -3.1 | +3.0 | -3.0 | Matches (S)-enantiomer |
| ~1100 | +1.8 | -1.7 | +1.7 | Matches (S)-enantiomer |
| ~950 | -4.0 | +3.9 | -3.9 | Matches (S)-enantiomer |
Applications of 3 Methyloxiran 2 Ol in Advanced Organic Synthesis
Role as a Chiral Building Block for Complex Molecules
The chiral nature of 3-methyloxiran-2-ol makes it a significant intermediate in the stereoselective synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of stereocenters in its structure allows for the construction of specific enantiomers of larger, biologically active compounds. The epoxide ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to produce desired stereochemical outcomes.
This reactivity is harnessed in the synthesis of various intricate structures. For instance, derivatives of this compound have been utilized in the synthesis of chiral cyclopropane (B1198618) derivatives, which are important structural motifs in drug discovery. Furthermore, it serves as a precursor for the synthesis of other chiral building blocks, such as (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. The ability to introduce specific stereochemistry is crucial in the development of therapeutic agents, where often only one enantiomer exhibits the desired biological activity.
The general class of chiral building blocks, which includes this compound, are fundamental starting materials for creating complex molecules in drug discovery and material science. cymitquimica.com The stereospecific cyclization of related epoxides, catalyzed by acids like (+)-10-camphorsulfonic acid (CSA), demonstrates a pathway to constructing complex chiral molecules. researchgate.netmdpi.com
Derivatization Chemistry of the Hydroxyl Functionality
Common derivatization strategies for hydroxyl groups include esterification, etherification, and conversion to other functional groups. For example, the hydroxyl group can be acylated using acyl chlorides or anhydrides. researchgate.net It can also be converted into a better leaving group, facilitating subsequent nucleophilic substitution reactions. The derivatization of the hydroxyl group can be performed selectively, leaving the epoxide ring intact for later transformations. This orthogonal reactivity is a key feature that makes this compound a versatile synthetic intermediate.
The ability to modify the hydroxyl group is crucial for building more complex molecular architectures. For instance, in the synthesis of some polymers, the hydroxyl group can be used as an initiation site for polymerization or as a point of attachment for other monomers.
Use in the Synthesis of Functionalized Epoxide Derivatives
The inherent reactivity of the epoxide ring in this compound makes it an excellent starting point for the synthesis of a wide array of functionalized epoxide derivatives. The strained three-membered ring readily undergoes ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols. researchgate.net These reactions are often regioselective and stereospecific, allowing for precise control over the structure of the resulting product.
The synthesis of functionalized epoxides can be achieved through several methods. One common approach is the epoxidation of allylic alcohols. acs.org For example, the reaction of (E)-3-methylpent-2-en-1-ol with an oxidizing agent can yield a derivative of this compound. The choice of catalyst, such as those based on titanium or vanadium, can influence the stereoselectivity of the epoxidation. acs.orgnih.gov
These functionalized epoxides are valuable intermediates in their own right, serving as building blocks for a diverse range of compounds, including diols, amino alcohols, and other heterocyclic systems. pitt.eduorganic-chemistry.org The ability to introduce various functionalities onto the epoxide scaffold is a cornerstone of modern synthetic chemistry.
Precursor in Polymer Chemistry (e.g., Epoxy Resin Systems)
This compound and its derivatives play a role in polymer chemistry, particularly as precursors to epoxy resins. lookchem.com Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. lookchem.compageplace.de The epoxide functionality in this compound can participate in ring-opening polymerization reactions to form polyethers.
The polymerization can be initiated by various catalysts, and the properties of the resulting polymer can be tailored by controlling the reaction conditions and the structure of the monomer. For instance, (3-Methyloxiran-2-yl)methyl 2-methacrylate, a derivative of this compound, is a monomer used in the production of both thermoplastic and thermoset polymers. specificpolymers.com These polymers find applications in coatings, adhesives, and composite materials. lookchem.compageplace.de The inclusion of the hydroxyl group can also influence the properties of the final polymer, for example, by providing sites for cross-linking.
The table below summarizes some of the applications of polymers derived from this compound precursors.
| Application | Polymer Type | Key Properties |
| Adhesives | Epoxy Resin | Strong bonding, chemical resistance lookchem.com |
| Coatings | Epoxy Resin | Durability, chemical resistance lookchem.com |
| Plastics | Epoxy Resin | Improved mechanical properties, thermal stability lookchem.com |
| UV Curable Resins | (Meth)Acrylate Copolymers | Fast curing |
Involvement in Environmental Chemical Processes (e.g., Secondary Organic Aerosol Formation Pathways)
Beyond its applications in synthesis, this compound and related epoxides are implicated in important environmental chemical processes, specifically in the formation of secondary organic aerosols (SOAs). SOAs are microscopic particles in the atmosphere that can impact air quality and climate.
Research has shown that the photooxidation of biogenic volatile organic compounds (BVOCs), such as 2-methyl-3-buten-2-ol (B93329) (MBO), can lead to the formation of epoxides in the atmosphere. acs.orgresearchgate.netnih.gov These epoxides, including a structural isomer of this compound, can then undergo acid-catalyzed reactive uptake onto existing aerosol particles, contributing to the growth of SOA mass. acs.orgresearchgate.netnih.gov This process is particularly significant in forested regions with high emissions of MBO. researchgate.net
The formation of SOAs from isoprene, another major BVOC, is also thought to proceed through epoxide intermediates. pnas.orgmdpi.com The identification of these epoxide pathways has been crucial for improving our understanding of atmospheric chemistry and the sources of atmospheric aerosols.
Catalytic Applications in Chemical Transformations
While this compound is more commonly a substrate in catalytic reactions, the broader class of epoxides and their derivatives can be involved in catalytic cycles. For instance, metal complexes can catalyze the epoxidation of olefins, a fundamental transformation in organic synthesis. imoa.info
In some cases, the epoxide itself can be part of a catalytic system. For example, epoxy-imidazole adducts have been investigated as catalysts in powder coating applications. google.com Theoretical studies have also explored the catalytic hydrogenation of oxirane and its methyl derivatives in the presence of Lewis acid catalysts like aluminum chloride. ajol.info Such studies provide insights into reaction mechanisms and can guide the development of new catalytic processes.
The use of heterogeneous catalysts is widespread in industrial chemical synthesis, including processes like hydrogenation and oxidation. cademix.orgessentialchemicalindustry.org While direct catalytic applications of this compound are not extensively documented, its role as a key intermediate in catalyzed reactions underscores its importance in the broader field of catalysis.
Future Research Directions and Unexplored Avenues in 3 Methyloxiran 2 Ol Chemistry
Development of Novel Highly Stereoselective and Sustainable Synthetic Routes
The synthesis of specific stereoisomers of 3-methyloxiran-2-ol is critical for its application in producing enantiopure molecules, particularly for pharmaceuticals. Current research is intensely focused on developing synthetic routes that are not only highly stereoselective but also adhere to the principles of green chemistry.
Key areas of future research include:
Electrolytic Epoxidation: This method is gaining attention as a sustainable alternative for synthesizing epoxy compounds. rsc.org It often uses water or oxygen as the oxygen source under mild conditions, reducing reliance on hazardous reagents and minimizing waste. rsc.orgacs.org Future work will likely focus on developing more efficient and robust electrode materials to improve yields and selectivity for specific epoxy alcohols like this compound. rsc.org
Heterogeneous Catalysis: The use of solid catalysts, such as polymer-supported molybdenum (VI) complexes or titanium silicalite (TS-1) with hydrogen peroxide, presents a greener approach to epoxidation. These systems offer advantages like easier catalyst recovery and recycling, contributing to more sustainable industrial processes. acs.org Research is directed towards designing catalysts that provide high regioselectivity and stereoselectivity under mild conditions. nih.gov
Kinetic Resolution: Asymmetric epoxidation techniques, such as the Sharpless epoxidation, are foundational for creating chiral epoxides. researchgate.net Future developments will likely involve refining these methods and discovering new catalytic systems that can achieve kinetic resolution of racemic allylic alcohols with even greater efficiency and broader substrate scope, leading to higher enantiomeric excess of the desired epoxy alcohol. acs.org
| Synthetic Strategy | Key Features & Advantages | Future Research Focus |
| Electrolytic Epoxidation | Uses water/oxygen as oxidant; mild conditions; reduced waste. rsc.orgacs.org | Development of novel, highly selective electrode materials. rsc.org |
| Heterogeneous Catalysis | Recyclable catalysts; reduced acid waste; improved manufacturing efficiency. acs.org | Design of catalysts for enhanced stereo- and regioselectivity. nih.gov |
| Asymmetric Epoxidation | Provides access to enantiopurified epoxy alcohols. researchgate.net | Discovery of new catalysts for more efficient kinetic resolution. acs.org |
Design of New Catalytic Systems for Oxirane Transformations
The reactivity of the strained oxirane ring in this compound makes it a valuable precursor for a variety of functionalized molecules through ring-opening reactions. cymitquimica.commdpi.com A major thrust of future research is the design of novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations.
Promising avenues for exploration are:
Cooperative Catalysis: Systems that utilize a combination of catalysts, such as a Lewis acid (e.g., iron(III) salts) and a Lewis base or organic base, have shown enhanced activity for the nucleophilic ring-opening of epoxides. rsc.orgnih.gov Future work will involve creating more efficient, non-toxic, and halide-free cooperative catalyst systems that can operate under neat conditions or in environmentally benign solvents. nih.gov
Heterogeneous Lewis Acid Catalysts: Materials like tin-beta zeolites (Sn-Beta) have demonstrated high activity and regioselectivity for the ring-opening of epoxides with alcohols. ucdavis.eduresearchgate.net These catalysts are reusable and show minimal leaching, making them promising for industrial applications. ucdavis.edu Research will continue to explore a wider range of solid Lewis acid catalysts and supports to optimize activity for various nucleophiles and epoxide substrates. ucdavis.eduresearchgate.net
Metal-Salen Complexes: Chiral metal-salen complexes have proven effective in catalyzing the asymmetric ring-opening of meso-epoxides. mdpi.com The development of multi-metallic and oligomeric salen complexes is a key research area, as these systems can exhibit enhanced reactivity and enantioselectivity due to cooperative interactions between metal centers. mdpi.com
| Catalyst Type | Reaction | Advantages | Future Directions |
| Cooperative Catalysts (e.g., FeCl₃/Amine) | Nucleophilic ring-opening | Enhanced activity, improved chemoselectivity, potential for sustainable design. nih.gov | Development of non-toxic, halide-free systems for solvent-free conditions. nih.gov |
| Heterogeneous Lewis Acids (e.g., Sn-Beta) | Epoxide ring-opening with alcohols | High activity, reusability, high regioselectivity. ucdavis.eduresearchgate.net | Exploration of diverse solid supports and Lewis acidic species. ucdavis.edu |
| Metal-Salen Complexes | Asymmetric ring-opening | High yields and enantioselectivities for desymmetrization of meso-epoxides. mdpi.com | Design of advanced multi-metallic and supramolecular catalytic systems. mdpi.com |
Deeper Mechanistic Insights through Advanced Experimental and Computational Integration
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of advanced experimental techniques with high-level computational modeling is a powerful strategy to elucidate the intricate details of reactions involving this compound.
Future research in this area will leverage:
Advanced Spectroscopic and Kinetic Techniques: Methods like stopped-flow, flash photolysis, and in-situ FTIR spectroscopy allow for the real-time monitoring of fast reactions, providing valuable kinetic data. fiveable.meperkinelmer.combritannica.com Coupling these techniques with NMR and mass spectrometry can help identify transient intermediates and build a detailed picture of the reaction progress. perkinelmer.comrsc.orgslideshare.net The initial rates method and graphical analysis of kinetic data remain essential for determining reaction orders and rate constants. fiveable.meox.ac.uk
Computational Chemistry: Density Functional Theory (DFT) and other quantum modeling methods are increasingly used to investigate potential reaction pathways, calculate activation energy barriers, and predict the regioselectivity of epoxide ring-opening reactions. ucdavis.eduresearchgate.netresearchgate.net These computational studies can corroborate experimental findings and provide insights into transition state geometries and the role of the catalyst, which are often difficult to observe directly. researchgate.netnih.govacs.org The synergy between experimental kinetics and computational analysis can confirm rate-limiting steps and differentiate between possible mechanisms (e.g., Sₙ2 vs. "borderline" Sₙ2). researchgate.net
Expansion of Synthetic Utility in Emerging Fields
The unique chemical structure of this compound, featuring a reactive epoxide and a hydroxyl group, makes it an attractive building block for complex molecules. cymitquimica.com While its utility in organic synthesis is well-established, future research aims to expand its application into new and emerging scientific areas.
Potential growth areas include:
Medicinal Chemistry: β-amino alcohols, readily synthesized from the ring-opening of epoxides with amines, are key structural motifs in many biologically active compounds, including β-blockers and antifungal agents. The stereocontrolled synthesis of complex amino alcohols from chiral this compound precursors will continue to be a valuable strategy in drug discovery programs. researcher.life
Materials Science: Epoxides are fundamental components in the manufacturing of polymers, adhesives, and coatings. mdpi.comatamanchemicals.com The reaction of epoxy alcohols can be used to create polyether polyols for polyurethanes or to develop novel polyesters through copolymerization with anhydrides. rsc.orgatamanchemicals.com Research into incorporating functionalized epoxy alcohols like this compound could lead to new materials with tailored properties.
Natural Product Synthesis: Epoxy alcohols are versatile intermediates in the synthesis of complex natural products, such as marine ladder polyethers and polypropionates. nih.govmdpi.comnih.gov The development of highly selective methods for intramolecular epoxide ring-opening will enable the construction of complex heterocyclic ring systems found in numerous bioactive molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyloxiran-2-ol, and what experimental parameters influence yield?
- Methodology : Epoxidation of allylic alcohols or oxidation of corresponding alkenes using peracids (e.g., mCPBA) is a common approach. Steric hindrance from the methyl group necessitates controlled reaction conditions (low temperature, inert atmosphere) to minimize side reactions like ring-opening. Purification via fractional distillation or column chromatography is critical due to the compound’s volatility and polarity .
- Data Consideration : Monitor reaction progress using TLC (Rf comparison with standards) and confirm purity via GC-MS or NMR. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodology :
- NMR : H and C NMR identify epoxide ring protons (δ 3.0–4.0 ppm) and quaternary carbons. Compare with literature data for analogous epoxides (e.g., 3-Ethyl-2-methyloxiran derivatives) to resolve splitting patterns .
- IR Spectroscopy : Epoxide ring C-O stretching (~1250 cm) and hydroxyl O-H stretches (~3400 cm) confirm functional groups.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electron density maps, aiding in stereochemical assignments .
Q. What factors influence the stability of this compound under storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct accelerated degradation studies (e.g., 40–60°C) with periodic HPLC analysis to track decomposition products (e.g., diols via acid-catalyzed ring-opening).
- Light Sensitivity : UV-Vis spectroscopy under controlled illumination identifies photolytic pathways. Store in amber vials with desiccants to mitigate hydrolysis .
Advanced Research Questions
Q. How can contradictions in reported reactivity or spectral data for this compound be resolved?
- Methodology :
-
Comparative Analysis : Replicate conflicting studies under standardized conditions (solvent, temperature, instrumentation). For NMR discrepancies, use deuterated solvents with internal standards (e.g., TMS) and validate via 2D techniques (COSY, HSQC) .
-
Meta-Analysis : Systematically review literature using databases (Google Scholar, SciFinder) with keywords like “this compound NMR” or “epoxide stability.” Document exclusion criteria (e.g., non-peer-reviewed sources) to minimize bias .
05 文献检索Literature search for meta-analysis02:58
Q. What catalytic systems optimize stereoselective functionalization of this compound?
- Methodology :
- Metal Catalysts : Screen transition-metal complexes (e.g., Ti, Zr) for ring-opening reactions. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher’s ester derivatization .
- Enzymatic Approaches : Lipases or epoxide hydrolases may achieve biocatalytic resolution. Optimize pH and co-solvents (e.g., DMSO) to enhance enzyme activity .
- Data Interpretation : Use kinetic studies (Arrhenius plots) and DFT transition-state modeling to elucidate stereochemical control mechanisms .
Q. How does this compound interact with atmospheric VOCs, and what are its environmental implications?
- Methodology :
- Lab Simulations : Use reaction chambers with controlled O, NO, and UV levels to study oxidation pathways. Analyze products via GC-MS or proton-transfer-reaction mass spectrometry (PTR-MS) .
- Computational Models : Implement global atmospheric models (e.g., GEOS-Chem) to estimate lifetime and ozone formation potential. Calibrate with experimental rate constants (e.g., OH radical reaction kinetics) .
Methodological Resources
- Synthesis & Purification : Reference practical guides for epoxide preparation (e.g., microcapillary reactors for scalable synthesis) .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and IUPAC nomenclature guidelines for structural confirmation .
- Conflict Resolution : Utilize constraint-based simulation tools to identify over-constrained experimental variables (e.g., solvent selection in catalytic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

